The synthesis of GB-110 hydrochloride involves several intricate steps, typically starting from simpler organic precursors. Key methods include:
The molecular structure of GB-110 hydrochloride can be represented by its chemical formula and structural formula, which reveal its functional groups and stereochemistry.
GB-110 hydrochloride undergoes several chemical reactions during its synthesis and when interacting with biological systems:
The mechanism of action for GB-110 hydrochloride primarily involves its role as an agonist for the PAR2 receptor:
GB-110 hydrochloride is primarily used in scientific research:
PAR2 couples predominantly to Gαq/11 proteins, initiating phospholipase C beta (PLCβ) activation, inositol trisphosphate (IP3)-mediated calcium (Ca²⁺) release, diacylglycerol (DAG) accumulation, and protein kinase C (PKC) activation [3] [10]. Downstream effects include:
Pathophysiologically, PAR2 signaling is implicated in:
Table 1: Key Signaling Pathways Activated by PAR2
Pathway | Key Effectors | Physiological/Pathological Role |
---|---|---|
Gαq/PLCβ | IP₃, DAG, Ca²⁺ | Vasodilation, electrolyte transport |
ERK1/2 | Transcription factor activation | Cell proliferation, inflammation |
β-Arrestin | Receptor internalization | Pain sensitization, immune cell migration |
NF-κB | Cytokine production | Chronic inflammation, tissue damage |
Early PAR2 agonists were peptide mimetics of the tethered ligand (e.g., SLIGRL-NH₂, 2f-LIGRLO-NH₂) [4] [8]. While valuable as research tools, they exhibit critical limitations:
These shortcomings hindered translational applications and underscored the need for non-peptidic ligands with drug-like properties. Prior efforts yielded molecules like AC-264613, but poor solubility limited utility [5]. Consequently, the field sought orally active, metabolically stable agonists enabling robust in vivo target validation and therapeutic exploration.
GB-110 hydrochloride emerged as a pioneering non-peptidic PAR2 agonist addressing the limitations of peptide analogs. Its design leveraged structure-activity relationship (SAR) studies optimizing:
GB-110’s physicochemical properties facilitate oral administration, CNS penetration, and sustained target engagement in vivo [4] [5]. Its discovery marked a transition from peptide tool compounds to pharmacologically tractable molecules enabling complex physiological studies.
Table 2: Comparison of PAR2 Agonists
Property | Peptide Agonists (e.g., SLIGRL-NH₂) | GB-110 Hydrochloride |
---|---|---|
Molecular Weight | ~700-800 Da | 608.77 Da (free base) |
EC₅₀ (Ca²⁺ Flux) | 210-240 nM (2f-LIGRLO-NH₂) | 200-240 nM |
Oral Activity | No | Yes |
Metabolic Stability | Low (susceptible to peptidases) | High (resistant to degradation) |
Signaling Coverage | Partial bias | Broad (Gαq, ERK, β-arrestin) |
CAS No.: 76663-30-4
CAS No.: 12063-10-4
CAS No.:
CAS No.: 72138-88-6
CAS No.: 1526817-78-6
CAS No.: 37305-51-4